Cas no 1465553-73-4 (5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)-)
5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)-
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- Inchi: 1S/C11H20N2S/c1-7(2)10-13-9(11(3,4)5)8(6-12)14-10/h7H,6,12H2,1-5H3
- InChI Key: FZFQQXJUMSEAFG-UHFFFAOYSA-N
- SMILES: S1C(CN)=C(C(C)(C)C)N=C1C(C)C
5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)- Pricemore >>
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5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl)-
Introduction to 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) (CAS No. 1465553-73-4)
5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl), identified by the CAS number 1465553-73-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities and industrial applications. The presence of substituents such as (1,1-dimethylethyl) at the 4-position and (1-methylethyl) at the 2-position introduces unique steric and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.
The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which are positioned at the 1 and 3 positions, respectively. This structural motif is highly versatile and is found in numerous pharmacologically active compounds, including antibiotics, antifungals, and anti-inflammatory agents. The amine functional group at the 5-position further enhances the reactivity of this compound, allowing for further functionalization through various chemical transformations such as nucleophilic substitution, condensation reactions, and coupling processes.
In recent years, there has been a surge in research focused on developing novel thiazole-based compounds with enhanced therapeutic potential. The specific arrangement of substituents in 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) has been strategically designed to optimize its interactions with biological targets. For instance, the bulky (1,1-dimethylethyl) group can sterically hinder unwanted side reactions, while the (1-methylethyl) group can modulate electronic properties through hyperconjugation and inductive effects. These features make this compound an attractive candidate for drug discovery programs targeting diseases such as cancer, inflammation, and infectious disorders.
One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with improved pharmacokinetic properties and enhanced binding affinity to biological receptors. For example, studies have demonstrated that modifications at the 4- and 2-positions can significantly alter the compound's solubility, metabolic stability, and cell membrane permeability. These findings highlight the importance of 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) as a key intermediate in the synthesis of next-generation therapeutics.
The synthesis of 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate thiol and nitrile precursors followed by reduction steps to introduce the amine functionality. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to introduce the bulky substituents efficiently. The use of high-performance analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is crucial for characterizing the compound's structure and confirming its purity.
The biological activity of 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) has been extensively explored in preclinical studies. Initial investigations have revealed promising results in modulating key enzymatic pathways involved in disease progression. For instance, derivatives of this compound have shown inhibitory effects on enzymes such as kinases and phosphodiesterases, which are implicated in cancer signaling pathways. Additionally, structural analogs have demonstrated anti-inflammatory properties by interfering with pro-inflammatory cytokine production.
The development of novel thiazole-based drugs is further accelerated by computational modeling techniques that predict molecular interactions with biological targets. By integrating data from high-throughput screening assays with molecular dynamics simulations, researchers can identify lead compounds with optimal binding affinities and selectivity profiles. The strategic use of computational tools not only reduces experimental trial-and-error but also provides insights into how structural modifications influence biological activity.
The industrial production of 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) requires stringent quality control measures to ensure consistency across batches. Good Manufacturing Practices (GMP) are adhered to in specialized facilities equipped with advanced purification systems such as column chromatography and recrystallization techniques. The compound's stability under various storage conditions is also carefully monitored to maintain its integrity during transportation and handling.
The future prospects for 5-Thiazolemethanamine, 4-(1,1-dimethylethyl)-2-(1-methylethyl) are promising as ongoing research continues to uncover new applications in drug discovery and material science. Innovations in synthetic methodologies may enable more efficient production routes while reducing environmental impact through green chemistry principles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical applications that benefit patients worldwide.
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